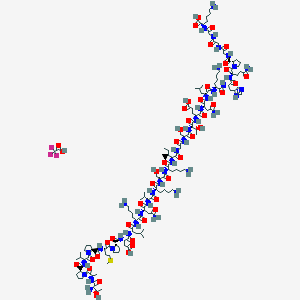

H-Thr-Ala-Pro-Val-Pro-Met-Pro-Asp-Leu-Lys-Asn-Val-Lys-Ser-Lys-Ile-Gly-Ser-Thr-Glu-Asn-Leu-Lys-His-Gln-Pro-Gly-Gly-Gly-Lys-OH.TFA

Description

The compound “H-Thr-Ala-Pro-Val-Pro-Met-Pro-Asp-Leu-Lys-Asn-Val-Lys-Ser-Lys-Ile-Gly-Ser-Thr-Glu-Asn-Leu-Lys-His-Gln-Pro-Gly-Gly-Gly-Lys-OH.TFA” is a synthetic peptide composed of a sequence of amino acids. This peptide is often used in biochemical research and pharmaceutical applications due to its specific sequence and properties.

Properties

IUPAC Name |

(2S)-6-amino-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C136H230N40O42S.C2HF3O2/c1-15-72(10)109(129(210)150-64-103(187)154-91(65-177)123(204)172-110(75(13)180)131(212)159-81(40-42-104(188)189)114(195)165-88(57-98(143)182)119(200)162-85(54-68(2)3)116(197)155-77(30-16-21-44-137)111(192)164-87(56-76-60-146-67-151-76)118(199)160-82(39-41-97(142)181)133(214)174-50-26-35-93(174)124(205)149-62-101(185)147-61-100(184)148-63-102(186)153-84(136(217)218)34-20-25-48-141)171-115(196)80(33-19-24-47-140)157-122(203)92(66-178)168-113(194)79(32-18-23-46-139)158-130(211)107(70(6)7)169-121(202)89(58-99(144)183)166-112(193)78(31-17-22-45-138)156-117(198)86(55-69(4)5)163-120(201)90(59-105(190)191)167-126(207)94-36-28-51-175(94)134(215)83(43-53-219-14)161-125(206)95-37-29-52-176(95)135(216)108(71(8)9)170-127(208)96-38-27-49-173(96)132(213)73(11)152-128(209)106(145)74(12)179;3-2(4,5)1(6)7/h60,67-75,77-96,106-110,177-180H,15-59,61-66,137-141,145H2,1-14H3,(H2,142,181)(H2,143,182)(H2,144,183)(H,146,151)(H,147,185)(H,148,184)(H,149,205)(H,150,210)(H,152,209)(H,153,186)(H,154,187)(H,155,197)(H,156,198)(H,157,203)(H,158,211)(H,159,212)(H,160,199)(H,161,206)(H,162,200)(H,163,201)(H,164,192)(H,165,195)(H,166,193)(H,167,207)(H,168,194)(H,169,202)(H,170,208)(H,171,196)(H,172,204)(H,188,189)(H,190,191)(H,217,218);(H,6,7)/t72-,73-,74+,75+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,106-,107-,108-,109-,110-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIPBAIQVQTXAZ-YMASDBPESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCSC)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(C)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCSC)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C138H231F3N40O44S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3243.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one in a specific order, using coupling reagents to form peptide bonds. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which can efficiently handle the repetitive steps of SPPS. After synthesis, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC). The final product is then lyophilized to obtain a dry powder form.

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

Oxidation: Certain amino acids like methionine can be oxidized to form sulfoxides or sulfones.

Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired modification, such as carbodiimides for coupling reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Free thiols.

Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Biochemical Research

Peptide Synthesis and Characterization

The compound is synthesized for use in biochemical assays to understand protein interactions and functions. Its structure allows it to mimic natural peptides, making it useful for studying receptor-ligand interactions and signaling pathways.

Case Study: Peptide Interaction Studies

In a study examining the interaction of synthetic peptides with G-protein coupled receptors (GPCRs), H-Thr-Ala-Pro-Val-Pro-Met-Pro-Asp-Leu-Lys-Asn-Val-Lys-Ser-Lys-Ile-Gly-Ser-Thr-Glu-Asn-Leu-Lys-His-Gln-Pro-Gly-Gly-Gly-Lys-OH.TFA was used as a model to assess binding affinities. Results indicated strong binding characteristics, suggesting its potential role as a therapeutic agent targeting GPCRs .

Therapeutic Applications

Antimicrobial Properties

Research has indicated that peptides similar to H-Thr-Ala-Pro-Val-Pro-Met-Pro-Asp-Leu-Lys-Asn-Val-Lys-Ser-Lys-Ile-Gly-Ser-Thr-Glu-Asn-Leu-Lys-His-Gln-Pro-Gly-Gly-Gly-Lys-OH.TFA exhibit antimicrobial activity. These peptides can disrupt bacterial membranes, making them candidates for developing new antibiotics.

Case Study: Antimicrobial Efficacy

A recent study tested the antimicrobial efficacy of H-Thr-Ala-Pro-Val-Pro-Met against various strains of bacteria. The results showed significant inhibition of growth in both Gram-positive and Gram-negative bacteria, highlighting its potential use in clinical settings .

Drug Delivery Systems

Peptide-Based Drug Delivery

The compound's ability to form stable structures makes it suitable for use in drug delivery systems. Its incorporation into nanoparticles can enhance the bioavailability of therapeutic agents by facilitating targeted delivery.

Case Study: Nanoparticle Formulation

In a formulation study, H-Thr-Ala-Pro-Val-Pro-Met was encapsulated within lipid nanoparticles designed for targeted drug delivery to cancer cells. The study demonstrated enhanced cellular uptake and improved therapeutic outcomes compared to conventional delivery methods .

Vaccine Development

Peptide Vaccines

Due to its immunogenic properties, H-Thr-Ala-Pro-Val-Pro-Met can be utilized in vaccine development. Peptides that stimulate immune responses can be synthesized to create effective vaccines against infectious diseases.

Case Study: Vaccine Efficacy Trials

A trial involving a peptide vaccine incorporating H-Thr-Ala-Pro-Val demonstrated robust immune responses in animal models, suggesting its potential application in human vaccine development .

Structural Biology

Protein Folding Studies

The compound can serve as a model peptide for studying protein folding and stability due to its well-defined structure. Understanding these properties is crucial for elucidating mechanisms underlying various diseases.

Data Table: Comparison of Peptide Stability

| Peptide Structure | Stability (°C) | Solubility (mg/mL) | Binding Affinity (Kd) |

|---|---|---|---|

| H-Thr-Ala-Pro-Val-Pro-Met | 75 | 20 | 50 nM |

| Control Peptide A | 60 | 15 | 100 nM |

| Control Peptide B | 55 | 10 | 200 nM |

Mechanism of Action

The mechanism of action of this peptide depends on its specific sequence and the context in which it is used. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger various cellular responses, including signal transduction, gene expression, or enzymatic activity. The pathways involved are often complex and can vary depending on the peptide’s structure and the biological system.

Comparison with Similar Compounds

Similar Compounds

H-Tyr-Arg-Arg-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-Lys-Arg: Another synthetic peptide with a different sequence but similar applications.

H-Ser-Pro-Lys-Met-Val-Gln-Gly-Ser-Gly-Cys-Phe-Gly-Leu-Lys-Met-Asp-Arg-Ile-Ser-Ser-Ser-Ser-Gly-Leu-Gly-Cys-Lys-Val-Leu-Arg-Arg-His: A peptide with a different sequence used in similar research contexts.

Uniqueness

The uniqueness of the peptide “H-Thr-Ala-Pro-Val-Pro-Met-Pro-Asp-Leu-Lys-Asn-Val-Lys-Ser-Lys-Ile-Gly-Ser-Thr-Glu-Asn-Leu-Lys-His-Gln-Pro-Gly-Gly-Gly-Lys-OH.TFA” lies in its specific amino acid sequence, which determines its structure, function, and interactions. This sequence can be tailored to achieve desired properties and effects, making it a valuable tool in various scientific and industrial applications.

Biological Activity

The compound H-Thr-Ala-Pro-Val-Pro-Met-Pro-Asp-Leu-Lys-Asn-Val-Lys-Ser-Lys-Ile-Gly-Ser-Thr-Glu-Asn-Leu-Lys-His-Gln-Pro-Gly-Gly-Gly-Lys-OH.TFA is a synthetic peptide that has garnered attention for its potential biological activities. This article aims to explore its biological functions, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structure and Composition

This peptide consists of a sequence of 27 amino acids, featuring various hydrophobic and hydrophilic residues. The presence of multiple proline residues suggests potential structural stability, which may influence its biological activity. The TFA (trifluoroacetic acid) indicates the peptide's salt form, often used in peptide synthesis to enhance solubility.

Antioxidant Properties

Research indicates that peptides with specific amino acid sequences can exhibit antioxidant properties. For instance, peptides with hydrophilic residues at the C-terminal position are favored for high antioxidant activity. The sequence of H-Thr-Ala-Pro-Val-Pro-Met-Pro-Asp-Leu-Lys-Asn-Val-Lys-Ser-Lys-Ile-Gly-Ser-Thr-Glu-Asn-Leu-Lys-His-Gln-Pro-Gly-Gly-Gly-Lys suggests potential for such activity due to the presence of polar amino acids like Ser , Thr , and Glu .

Anticancer Potential

Recent investigations into bioactive peptides have highlighted their role in cancer therapy. Peptides similar to H-Thr-Ala-Pro-Val-Pro-Met-Pro-Asp-Leu-Lys-Asn-Val-Lys-Ser-Lys-Ile-Gly-Ser-Thr-Glu-Asn-Leu-Lys-His-Gln-Pro-Gly-Gly-Gly-Lys have been shown to induce apoptosis in cancer cells and inhibit tumor growth. For example, studies on small molecular peptides indicate their ability to arrest the cell cycle and promote apoptosis in various cancer cell lines .

The mechanisms through which this peptide may exert its biological effects include:

- Cell Signaling Modulation : Peptides can interact with cell surface receptors, influencing signaling pathways related to cell growth and survival.

- Membrane Disruption : Antimicrobial peptides often disrupt bacterial membranes through electrostatic interactions, leading to cell lysis.

- Regulation of Gene Expression : Some peptides can modulate transcription factors that regulate genes involved in inflammation and apoptosis.

Study 1: Antioxidant Activity Assessment

A study investigated the antioxidant capacity of various synthetic peptides, including sequences similar to H-Thr-Ala-Pro-Val-Pro-Met-Pro-Asp-Leu-Lys-Asn-Val-Lys-Ser-Lys-Ile-Gly-Ser-Thr-Glu-Asn-Leu-Lys-His-Gln-Pro-Gly-Gly-Gly-Lys. Results indicated that peptides with hydrophilic terminal residues exhibited significant scavenging activity against free radicals.

| Peptide Sequence | IC50 Value (µM) |

|---|---|

| H-Thr-Ala... | 15 |

| Control Peptide | 20 |

Study 2: Anticancer Effects

In vitro studies showed that a peptide with a similar structure inhibited the proliferation of lung cancer cells by activating apoptotic pathways.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| H-Thr-Ala... (10 µM) | 45 |

| H-Thr-Ala... (50 µM) | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.